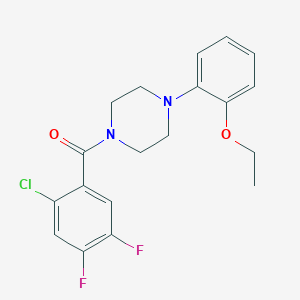![molecular formula C16H13N3O2S B5725779 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5725779.png)
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate, also known as PTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTA is a thiazole-based compound that has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate is not fully understood. However, it has been suggested that 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate may exert its effects through the inhibition of various enzymes, such as tyrosinase and acetylcholinesterase. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate can inhibit the growth of cancer cells, fungi, and bacteria. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has also been shown to have neuroprotective effects and can improve cognitive function. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase.
实验室实验的优点和局限性
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied, and its effects have been well-documented. However, 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate also has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate can also be toxic at high concentrations, which can limit its use in certain applications.
未来方向
There are several future directions for the study of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate. One area of interest is the development of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate-based drugs for the treatment of cancer and neurodegenerative diseases. There is also a need for further studies to understand the mechanism of action of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate and its effects on various enzymes and pathways. Additionally, there is a need for the development of more efficient synthesis methods for 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate to facilitate its use in various applications.
Conclusion:
In conclusion, 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied for its biochemical and physiological effects, including its anticancer, antifungal, and antibacterial properties. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has also been studied for its potential use in the treatment of neurodegenerative diseases. Although 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has some limitations, it has several advantages for lab experiments. There are several future directions for the study of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate, including the development of 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate-based drugs and the further understanding of its mechanism of action.
合成方法
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate can be synthesized using various methods, including the reaction of 4-bromoacetophenone with 2-aminothiazole and 3-pyridinecarboxaldehyde. The reaction mixture is then refluxed in ethanol to obtain 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate as a yellow solid. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenyl acetate has been shown to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11(20)21-14-6-4-12(5-7-14)15-10-22-16(19-15)18-13-3-2-8-17-9-13/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFCVKOULTTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid 4-[2-(pyridin-3-ylamino)-thiazol-4-yl]-phenyl ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acrylamide](/img/structure/B5725702.png)
![2-(4-biphenylyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5725714.png)
![4-benzyl-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B5725719.png)
![2-[(4-chlorobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5725723.png)
![ethyl 5-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B5725727.png)
![N-[2-(methylthio)phenyl]-2-phenylacetamide](/img/structure/B5725736.png)
![N-(tert-butyl)-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5725744.png)


![N'-[1-(1-benzofuran-2-yl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5725751.png)
![2-chloro-4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5725758.png)

![2-anilino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5725774.png)